b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate
CAS No.:
Cat. No.: VC13774303
Molecular Formula: C33H32O6S
Molecular Weight: 556.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H32O6S |
|---|---|
| Molecular Weight | 556.7 g/mol |
| IUPAC Name | [(2R,4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
| Standard InChI | InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3/t27-,28-,29+,30-,32-,33+/m1/s1 |
| Standard InChI Key | DKYLJGNJTKVQTK-KTBPBYQKSA-N |
| Isomeric SMILES | CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |
| SMILES | CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |
| Canonical SMILES | CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |
Introduction
Synthesis Pathways
The synthesis of such glucopyranoside derivatives typically involves:
-
Protection of Hydroxyl Groups: Using benzyl or phenylmethylene groups to selectively block positions on the glucose ring.
-
Thio-Glycosidic Bond Formation: Introduction of sulfur through thiol reagents under acidic or catalytic conditions.
-
Functionalization at C3: Attachment of the naphthalenylmethyl group via alkylation or reductive alkylation reactions.
-
Esterification: Addition of the benzoate group through reaction with benzoic acid derivatives.
This multi-step process requires precise control to maintain stereochemistry and avoid side reactions.
Biological Activity
-
Antimicrobial Properties: Similar glucopyranoside derivatives have shown activity against Gram-positive bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymes .
-
Anticancer Potential: The presence of aromatic groups like naphthalenes can enhance interactions with DNA or proteins, potentially leading to apoptosis in cancer cells .
Drug Delivery
The thio-glycosidic bond offers improved stability in acidic environments (e.g., stomach), making this compound a candidate for oral drug formulations.
Molecular Probes
The compound's structural complexity and aromatic substituents make it suitable for use as a fluorescent probe or in receptor-binding studies.
Data Table: Structural Features
| Feature | Description |
|---|---|
| Glucopyranoside Backbone | β-D configuration ensures specific biological interactions |
| Thio Linkage | Enhances stability compared to oxygen-linked glycosides |
| Naphthalenylmethyl Group | Provides hydrophobicity and potential for π–π stacking interactions |
| Phenylmethylene Substituent | Adds rigidity and stereochemical specificity |
| Benzoate Ester | Improves lipophilicity and may enhance membrane permeability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume